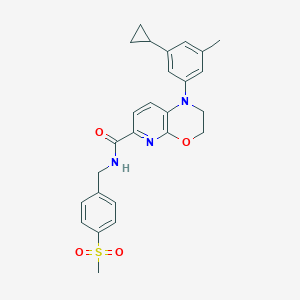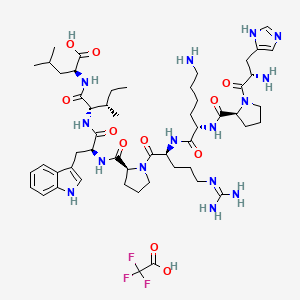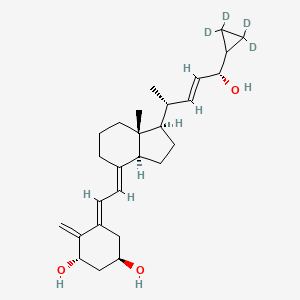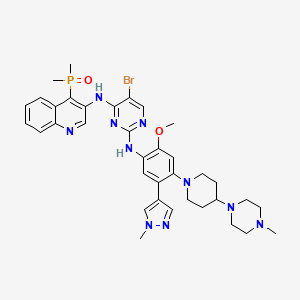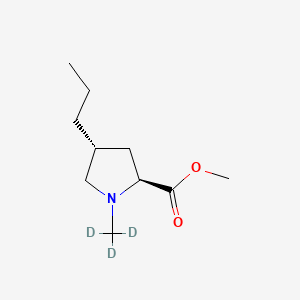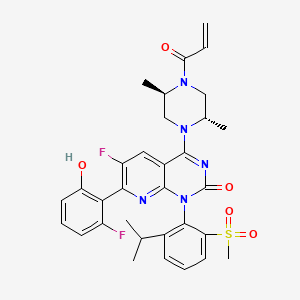![molecular formula C20H21NO B12421192 (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. The presence of deuterium atoms in the compound suggests its use in specialized applications, such as isotopic labeling in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol can be approached through several synthetic routes. One possible method involves the following steps:
Formation of the tricyclic core: The tricyclic structure can be synthesized through a series of cyclization reactions starting from a suitable linear precursor.
Introduction of the propylidene group: The propylidene group can be introduced via a Wittig reaction, using a phosphonium ylide and an aldehyde or ketone precursor.
Incorporation of the bis(trideuteriomethyl)amino group:
Final functionalization: The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and the amino group can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen gas with palladium catalyst) are common.
Substitution: Halogenating agents or nucleophiles like NaOH (Sodium hydroxide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a saturated tricyclic compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a model system for studying reaction mechanisms and kinetics due to its complex structure and multiple functional groups.
Biology
In biological research, the deuterium-labeled compound can be used in metabolic studies to trace the pathways and interactions of the compound within biological systems.
Medicine
Industry
In industry, the compound can be used in the development of advanced materials or as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-[3-[dimethylamino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol: Similar structure but without deuterium atoms.
(2E)-2-[3-[bis(methyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol: Similar structure with different alkyl groups.
Uniqueness
The presence of deuterium atoms in (2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol makes it unique, as deuterium can significantly alter the compound’s physical and chemical properties, including its stability, reactivity, and interaction with biological systems.
Propriétés
Formule moléculaire |
C20H21NO |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |
InChI |
InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+/i1D3,2D3 |
Clé InChI |
UHLPYBQGKLHIFK-KKOWQMMPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
